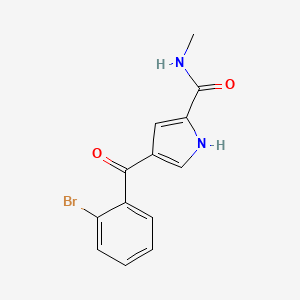

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Acylation of N-methyl-1H-pyrrole-2-carboxamide: The 2-bromobenzoyl chloride is then reacted with N-methyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine (Et₃N) to form the desired product.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) initially, followed by gradual warming to room temperature and stirring for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.

Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are employed in organic solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl derivatives.

Oxidation and Reduction Reactions: Products include N-oxides and amines.

Coupling Reactions: Products include biaryl compounds.

Applications De Recherche Scientifique

Antiviral Activity

The compound is part of a class of pyrrole-based inhibitors that have shown potential as hepatitis B virus capsid assembly modulators (CAMs). Recent studies have demonstrated that pyrrole-scaffold inhibitors can effectively bind to the hepatitis B core protein, influencing capsid assembly and potentially leading to novel therapeutic strategies for HBV infection. Computational modeling has revealed that these inhibitors exhibit strong nonpolar interactions, enhancing their binding affinity and potency against HBV .

Antitubercular Activity

Research indicates that pyrrole-2-carboxamides, including derivatives like 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, have been designed to target the MmpL3 protein in Mycobacterium tuberculosis. Structure-activity relationship studies have shown that modifications to the pyrrole ring can significantly enhance anti-tuberculosis activity, with some compounds demonstrating minimal inhibitory concentrations (MIC) below 0.016 µg/mL against drug-resistant strains of tuberculosis .

Design and Synthesis

The design of this compound involves strategic modifications to the pyrrole scaffold to optimize biological activity. The introduction of electron-withdrawing groups and bulky substituents has been shown to improve both the potency and selectivity of these compounds against specific biological targets .

Case Study: Anti-TB Activity

A notable case study evaluated a series of pyrrole-2-carboxamide derivatives for their anti-TB properties. Compounds with halogenated phenyl groups exhibited enhanced activity, while those lacking critical hydrogen bonding interactions showed significantly reduced efficacy. For instance, a compound with a 2-adamantyl group was identified as particularly effective, highlighting the importance of structural modifications in developing potent anti-TB agents .

In Vivo Efficacy

Pharmacokinetic studies are crucial for assessing the viability of this compound as a therapeutic agent. Compounds derived from this scaffold have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity levels in preliminary animal models .

Toxicity Assessments

Toxicity evaluations indicate that many pyrrole derivatives maintain low cytotoxicity levels, making them suitable candidates for further development into clinical therapies. For example, certain derivatives have shown IC50 values greater than 64 µg/mL, suggesting a wide therapeutic window .

Novel Derivative Development

Ongoing research aims to synthesize novel derivatives of this compound with enhanced antiviral and antitubercular properties. The exploration of different substituents on the pyrrole ring continues to be a focus area for improving drug efficacy and specificity.

Clinical Trials

The transition from laboratory studies to clinical trials is essential for validating the therapeutic potential of this compound class. Future studies will likely focus on the pharmacodynamics and long-term safety profiles in human subjects.

Mécanisme D'action

The mechanism of action of 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

Pathways Involved: It modulates pathways like the JAK/STAT signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

- 4-(2-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

- 4-(2-iodobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Uniqueness

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrrole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to synthesize current research findings regarding the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 292.13 g/mol

This compound features a pyrrole ring attached to a bromobenzoyl group and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

-

Anticancer Activity :

- A study evaluated a series of pyrrole derivatives for their cytotoxic effects against various cancer cell lines. Compounds similar to this compound demonstrated significant antiproliferative activity, particularly against colon and breast cancer cells (GI50 < 100 nM) .

- The mechanism of action involves the compound's ability to bind to tubulin, disrupting microtubule dynamics, which is crucial for cancer cell division .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key findings related to its SAR:

Case Studies

-

Case Study on Anticancer Activity :

A series of pyrrole derivatives were synthesized and tested for their anticancer properties against a panel of human tumor cell lines by the National Cancer Institute (NCI). Among these, compounds with a similar scaffold to this compound exhibited notable cytotoxicity, highlighting the importance of the bromobenzoyl moiety in enhancing biological activity . -

Study on Antimicrobial Efficacy :

Research focused on the antimicrobial properties of pyrrole derivatives revealed that modifications at the carboxamide position significantly impacted their effectiveness against resistant bacterial strains. Compounds exhibiting electron-withdrawing groups showed increased potency against Gram-positive bacteria .

Propriétés

IUPAC Name |

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c1-15-13(18)11-6-8(7-16-11)12(17)9-4-2-3-5-10(9)14/h2-7,16H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFXEGQOTYQJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.